PROTAC BET-binding moiety 1 is a compound designed as a part of the proteolysis-targeting chimera technology, which focuses on targeted protein degradation. This compound specifically binds to bromodomain and extraterminal domain proteins, which are implicated in various cancers and other diseases. The development of PROTACs has emerged as a promising strategy in drug discovery, enabling the selective degradation of target proteins rather than merely inhibiting their activity.
The compound's development is rooted in extensive research into small molecule inhibitors and their interactions with bromodomains, particularly the bromodomain and extraterminal domain family of proteins. Studies have shown that PROTACs can effectively induce the degradation of these proteins, offering a novel therapeutic approach to diseases characterized by dysregulated protein levels.
PROTAC BET-binding moiety 1 falls under the classification of bifunctional small molecules that serve dual roles: one moiety binds to the target protein while the other recruits an E3 ubiquitin ligase to facilitate degradation. This class of compounds is characterized by their ability to hijack the ubiquitin-proteasome system for therapeutic purposes.
The synthesis of PROTAC BET-binding moiety 1 involves several key steps:
The synthesis typically employs techniques such as solid-phase synthesis or solution-phase synthesis, utilizing coupling reactions between carboxylic acids and amines or other functional groups to form the desired heterobifunctional molecule.
The molecular structure of PROTAC BET-binding moiety 1 includes:
The specific molecular formula and weight can vary based on modifications made during synthesis, but generally, they maintain properties conducive to cellular permeability and stability.
The chemical reactions involved in synthesizing PROTAC BET-binding moiety 1 include:
Each reaction step requires careful control of conditions (temperature, solvent choice, concentration) to maximize yield and purity.
PROTAC BET-binding moiety 1 operates through a unique mechanism:
Studies have demonstrated that PROTACs can achieve significant reductions in target protein levels with prolonged effects compared to traditional inhibitors .
PROTAC BET-binding moiety 1 has several applications in scientific research:
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibitors to event-driven catalytic degraders. The heterobifunctional architecture of BET-targeting PROTACs integrates: (i) a BET protein-binding ligand, (ii) an E3 ubiquitin ligase recruiter, and (iii) a synthetic linker tethering these domains [2] [7]. This design hijacks the ubiquitin-proteasome system (UPS), wherein the PROTAC facilitates ternary complex formation between a BET protein (BRD2, BRD3, BRD4, or BRDT) and an E3 ligase. Subsequent polyubiquitination tags the BET protein for proteasomal destruction [3] [7].
The selection of BET proteins as targets stems from their roles as epigenetic "readers" of acetylated histone marks. BRD4, in particular, drives oncogenic transcription in cancers by recruiting transcriptional machinery to super-enhancers [4]. PROTACs overcome limitations of traditional BET inhibitors (e.g., JQ1) by catalytically eliminating the entire protein, thereby suppressing both enzymatic and scaffolding functions [4] [7]. PROTAC BET-binding moiety 1 (CAS 2093387-77-8) serves as a synthetic intermediate optimized for integration into such degraders, enabling potent and sustained degradation of BET targets [1] [6].
PROTAC BET-binding moiety 1 (molecular formula: C₂₅H₂₅N₇O₄; MW 487.51 g/mol) features a triazolo-diazepine scaffold critical for high-affinity BET bromodomain engagement [1] [6]. Key structural modifications enhance target selectivity and binding kinetics:
Table 1: Structural Features of PROTAC BET-Binding Moiety 1
Structural Region | Chemical Group | Role in BET Binding |
---|---|---|
Core Scaffold | Triazolo-diazepine | Mimics acetyl-lysine; occupies histone binding site |
Left-Hand Substituent | Methyl-oxazole | Hydrophobic interactions with ZA loop (BD1) |
Right-Hand Substituent | Cyclopropyl | Conformational rigidity; enhanced binding kinetics |
Solubility Modifier | Carboxylic acid | Facilitates synthetic derivatization for linker attachment |
Optimization focused on balancing affinity (Kd ~100–300 nM for BRD4 bromodomains) with synthetic flexibility for linker conjugation, typically via the carboxylic acid group [1] [6].
The linker’s length, composition, and attachment chemistry critically influence PROTAC efficacy by modulating ternary complex stability and ubiquitination efficiency. PROTAC BET-binding moiety 1 is functionalized at its carboxylic acid terminus for linker conjugation, typically via amide coupling [1] [6]. Key linker design principles include:
Table 2: Impact of Linker Design on BET Degradation Efficiency
Linker Type | Length (Atoms) | Degradation Efficiency (BRD4 DC₅₀) | Key Observation |
---|---|---|---|
PEG₃ (e.g., MZ1) | 14 | 10 nM | Optimal BRD4 selectivity |
PEG₄ | 18 | 50 nM | Reduced potency vs. PEG₃ |
Aliphatic | 12 | >100 nM | Poor solubility; aggregation |
Improper linker length or chemistry exacerbates the "hook effect," where high PROTAC concentrations dissociate the ternary complex into binary pairs, reducing degradation [7]. Neocontacts between BET proteins and E3 ligases (e.g., VHL-BRD4 interfacial interactions in MZ1) stabilize the complex and mitigate this effect [4] [7].
E3 ligase selection dictates tissue specificity, degradation kinetics, and substrate selectivity. PROTACs incorporating BET-binding moiety 1 predominantly recruit two E3 ligases:
Cereblon (CRBN) Recruitment
Von Hippel-Lindau (VHL) Recruitment
Table 3: E3 Ligase Systems Used with BET-Binding Moiety 1
E3 Ligase | Recruiting Ligand | Ternary Complex Stability | Target Selectivity |
---|---|---|---|
CRBN | Pomalidomide | Moderate (Kd ~1–5 µM) | Pan-BET |
VHL | VH032 derivatives | High (Kd <500 nM) | BRD4 > BRD2/3 |
The covalent tethering of these ligands to the linker requires solvent-exposed functional groups (e.g., VHL ligand’s terminal amine) to avoid occluding E3 binding interfaces [4] [8]. Recent advances exploit click chemistry (e.g., CuAAC or tetrazine ligation) for rapid PROTAC assembly, enabling modular screening of E3 ligands [8].
This synthesis of molecular design principles underscores PROTAC BET-binding moiety 1 as a versatile warhead for next-generation epigenetic degraders, with linker and E3 ligand innovations driving spatial control over protein degradation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1